molecular formula C9H12N2O3S B2433639 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903199-97-2

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2433639
CAS No.: 1903199-97-2
M. Wt: 228.27
InChI Key: QNBFDZQBKBIHNB-UHFFFAOYSA-N
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Description

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine is a chemical compound that features a pyridine ring substituted with an azetidine moiety linked via an oxygen atom The azetidine ring is further substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Coupling with Pyridine: The final step involves coupling the azetidine moiety with a pyridine derivative through an ether linkage. This can be achieved using nucleophilic substitution reactions where the azetidine oxygen acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine: Unique due to the presence of both azetidine and pyridine rings.

    3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of pyridine.

    3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)thiophene: Similar structure but with a thiophene ring instead of pyridine.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1-methylsulfonylazetidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-15(12,13)11-6-9(7-11)14-8-3-2-4-10-5-8/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBFDZQBKBIHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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